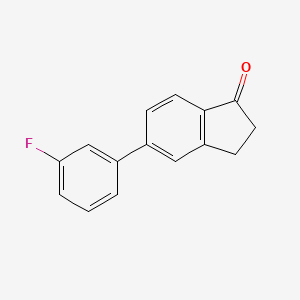

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one

描述

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one is a bicyclic ketone featuring a fluorinated aromatic substituent. Its core structure consists of a fused benzene and cyclopentane ring (indenone) with a ketone group at position 1 and a 3-fluorophenyl substituent at position 5 of the indenone scaffold. The molecular formula is C₁₄H₁₁FO, with a molar mass of 214.24 g/mol.

属性

IUPAC Name |

5-(3-fluorophenyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-13-3-1-2-10(9-13)11-4-6-14-12(8-11)5-7-15(14)17/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECHCCYKIGCTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclohexanone.

Condensation Reaction: The initial step involves a condensation reaction between 3-fluorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indanone core.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and efficiency. This could include the use of continuous flow reactors and automated purification systems.

化学反应分析

Types of Reactions

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Products may include this compound carboxylic acid.

Reduction: Products may include 5-(3-Fluorophenyl)-2,3-dihydro-1H-inden-1-ol.

Substitution: Products may include brominated or nitrated derivatives of the compound.

科学研究应用

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of 5-(3-Fluorophenyl)-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(4-Fluorophenyl)-2,3-dihydroinden-1-one

- Structure: Fluorophenyl group at position 3 of the indenone, with fluorine at the para-position (4-F) of the phenyl ring.

- Molecular Formula : C₁₅H₁₁FO (214.24 g/mol ).

- Key Differences : The para-fluorine on the phenyl group creates distinct electronic effects compared to the meta-fluorine (3-F) in the target compound. This positional variation may alter dipole moments and binding affinities in biological systems .

5-Phenyl-2,3-dihydroinden-1-one

- Structure: Phenyl group (non-fluorinated) at position 5 of the indenone.

- Molecular Formula : C₁₅H₁₂O (208.26 g/mol ).

Functional Group Modifications

5-(Trifluoromethyl)-2,3-dihydroinden-1-one

- Structure: Trifluoromethyl (-CF₃) group at position 5 of the indenone.

- Molecular Formula : C₁₀H₇F₃O (200.16 g/mol ).

- Key Differences : The -CF₃ group is bulkier and more electron-withdrawing than a fluorophenyl group, significantly increasing lipophilicity (logP) and steric hindrance. This may enhance metabolic stability but reduce solubility .

5,7-Difluoro-2,3-dihydroinden-1-one

- Structure: Two fluorine atoms at positions 5 and 7 of the indenone core.

- Molecular Formula : C₉H₆F₂O (168.14 g/mol ).

Hybrid and Complex Derivatives

3-(4-Fluorophenyl)-6-methylindan-1-one

- Structure: Methyl group at position 6 and 4-fluorophenyl at position 3 of the indenone.

- Molecular Formula : C₁₆H₁₃FO (232.27 g/mol ).

- Key Differences : The methyl group increases steric bulk, which could influence crystal packing (relevant for X-ray diffraction studies) and metabolic pathways .

5-(3-Fluorophenyl)-2,3-dihydro-1H-indole

- Structure : Indole core (nitrogen-containing heterocycle) substituted with a 3-fluorophenyl group.

- Molecular Formula : C₁₄H₁₂FN (213.25 g/mol ).

Implications for Research and Development

- Fluorine Position : Meta-fluorine (3-F) on the phenyl group may enhance resonance stabilization compared to para-fluorine (4-F), impacting interactions with biological targets like kinase enzymes .

- Lipophilicity : Trifluoromethyl and fluorophenyl groups improve blood-brain barrier penetration but may reduce aqueous solubility .

生物活性

5-(3-Fluorophenyl)-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of fluorinated aromatic ketones and is characterized by a bicyclic structure. The presence of the fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure is shown below:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an electrophile, potentially inhibiting enzymes by reacting with nucleophilic sites in proteins. This inhibition can disrupt normal cellular processes.

- Receptor Modulation : Similar compounds have demonstrated activity at dopamine receptors, suggesting that this compound may exhibit neuropharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of dihydroindenones possess antimicrobial properties. In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 70% |

| This compound | Escherichia coli | 65% |

These results suggest significant antibacterial activity against common pathogens.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| This compound | HeLa (cervical cancer) | 15.0 |

These findings indicate that the compound induces cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and disruption of cell cycle progression.

Neuroprotective Effects

The structural similarity of this compound to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. It may inhibit acetylcholinesterase (AChE), enhancing cholinergic transmission in the brain.

Case Studies

Case studies involving similar compounds provide insights into their therapeutic potentials:

- Antimalarial Activity : A study evaluated dihydroindenone derivatives for their antimalarial properties. Certain compounds showed significant inhibition of heme crystallization, with IC50 values comparable to established antimalarial drugs.

- Neuropharmacological Effects : Research on related compounds indicated potential benefits in treating conditions like Parkinson's disease by modulating dopamine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。